molecular formula C25H23N3O2S2 B2726704 N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260948-07-9

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2726704
CAS RN: 1260948-07-9
M. Wt: 461.6
InChI Key: SFTWDQYUHRUUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

This compound has been investigated for its inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair, making it a potential candidate for cancer therapy. Research indicates that derivatives of this compound exhibit potent dual inhibitory activities, suggesting a promising avenue for the development of new anticancer agents. The classical analogue of a similar compound was synthesized to be the most potent dual inhibitor known, showing significant potential in inhibiting human TS and DHFR with low IC50 values, highlighting its therapeutic promise in treating diseases with aberrant DNA synthesis mechanisms (Gangjee, Qiu, Li, & Kisliuk, 2008).

Vibrational Spectroscopic Signatures and Quantum Computational Approach

The compound and its derivatives have been characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. This research provides deep insights into the molecular structure and stereo-electronic interactions, confirming stability and intermolecular interactions within the crystal structure. Such studies are foundational for understanding the physical and chemical properties of potential pharmaceuticals (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Analysis

The investigation into the crystal structures of derivatives of this compound reveals a folded conformation around the methylene C atom of the thioacetamide bridge. Such analyses are vital for drug design, providing essential data on how molecular modifications can impact biological activity and interaction with biological targets. The intramolecular hydrogen bonding observed stabilizes the folded conformation, which could influence the compound's interaction with biological molecules (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Fluorescence Binding Studies with Bovine Serum Albumin

Research on the interaction of similar compounds with bovine serum albumin (BSA) provides insights into their potential bioavailability and distribution characteristics. By studying the fluorescence and UV–vis spectral studies, researchers can infer how these compounds interact with proteins, which is crucial for understanding their pharmacokinetic properties and potential as therapeutic agents (Meng, Zhu, Zhao, Yu, & Lin, 2012).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-15-7-10-21(16(2)13-15)28-24(30)23-20(11-12-31-23)27-25(28)32-14-22(29)26-19-9-8-17-5-3-4-6-18(17)19/h3-7,10-13,19H,8-9,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTWDQYUHRUUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCC5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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